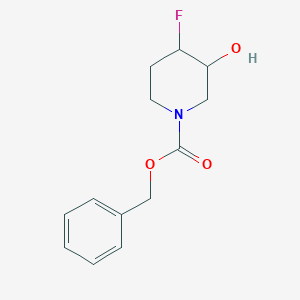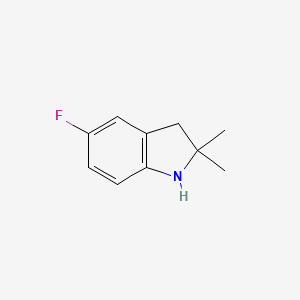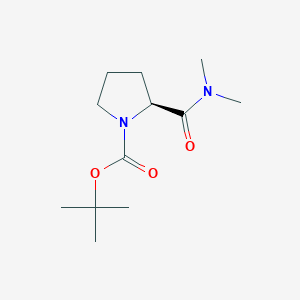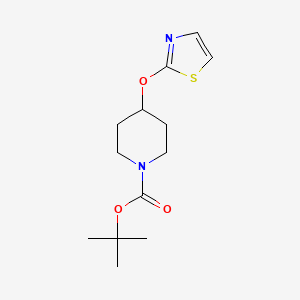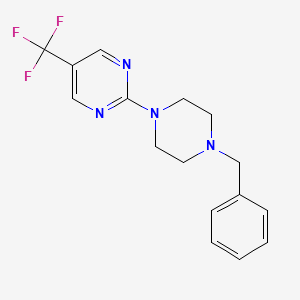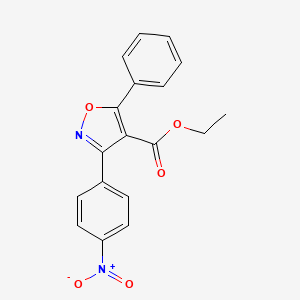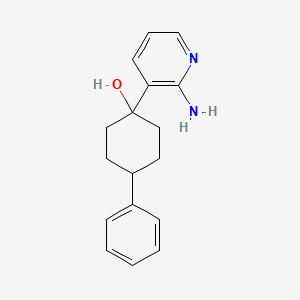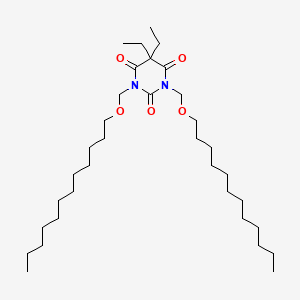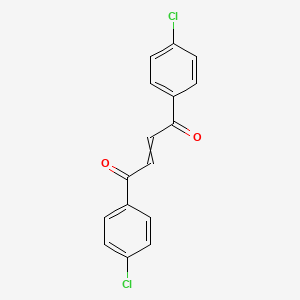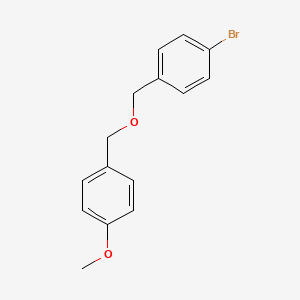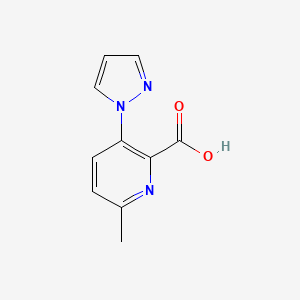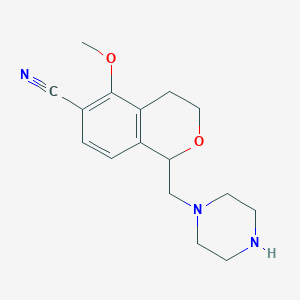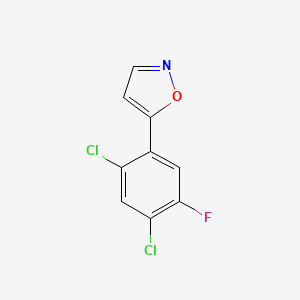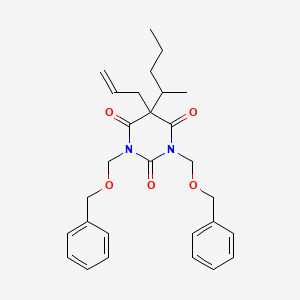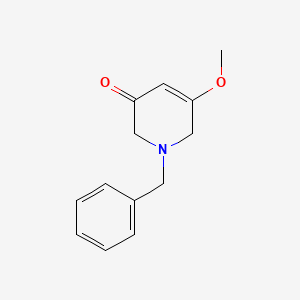
1-Benzyl-5-methoxy-1,2,3,6-tetrahydropyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methoxy-1,2,3,6-tetrahydropyridin-3-one is a chemical compound with the molecular formula C13H15NO2 . It is related to Donepezil, a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a non-planar conformation . More detailed structural information, such as interatomic distances and bond angles, would require specific experimental studies or computational modeling.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, and toxicity, are not available in the retrieved information . These properties would typically be determined through laboratory testing.Properties
CAS No. |
50720-06-4 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-benzyl-5-methoxy-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C13H15NO2/c1-16-13-7-12(15)9-14(10-13)8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
InChI Key |
CDROXLFIOKJMET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)CN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


